3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide
Description
3-(Butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide is a sulfonamide-derived compound characterized by a benzamide core substituted with a butylamino group at position 3, a phenoxy group at position 4, and a sulfamoyl group at position 3. The N-pyridin-4-yl moiety distinguishes it from related compounds like bumetanide, a loop diuretic, which features a carboxylic acid group instead of the benzamide-pyridine linkage . This structural modification impacts solubility, pharmacokinetics, and target binding. The compound is synthesized via hydrazinolysis and condensation reactions from bumetanide derivatives, as described in studies modifying the ester and acid hydrazide intermediates .
Properties
Molecular Formula |
C22H24N4O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide |
InChI |
InChI=1S/C22H24N4O4S/c1-2-3-11-25-19-14-16(22(27)26-17-9-12-24-13-10-17)15-20(31(23,28)29)21(19)30-18-7-5-4-6-8-18/h4-10,12-15,25H,2-3,11H2,1H3,(H2,23,28,29)(H,24,26,27) |
InChI Key |
RCIZFBNMFJHPFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)NC2=CC=NC=C2)S(=O)(=O)N)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Analytical Data
- 1H-NMR (300 MHz, CD3OD): δ 8.19 (brs, 1H), 7.62 (m, 2H), 7.35–7.29 (m, 2H), 7.26 (d, 1H, J = 5.2 Hz), 7.15–7.13 (m, 1H), 7.08 (t, 1H, J = 6.3 Hz), 6.95 (d, 2H, J = 7.7 Hz), 3.08 (t, 2H, J = 6.9 Hz), 1.46–1.36 (m, 2H), 1.17–1.09 (m, 2H), 0.79 (t, 2H).
Research Findings
Despite the synthesis and characterization of AqB013, its efficacy as an AQP1 inhibitor has been questioned. In a study published in Molecular Pharmacology, none of the tested compounds, including AqB013, significantly inhibited AQP1 water permeability at concentrations up to 50 μM. This highlights the ongoing challenges in identifying effective small-molecule inhibitors for AQP1.
Table: Summary of Synthesis and Analytical Data
| Compound | Synthesis Steps | Yield | Analytical Data |
|---|---|---|---|
| AqB013 | 1. Imidazolide formation from bumetanide; 2. Coupling with 4-aminopyridine | 56% | 1H-NMR (300 MHz, CD3OD): δ 8.19 (brs, 1H), 7.62 (m, 2H), etc. |
Chemical Reactions Analysis
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound, allowing for the introduction of various functional groups. Common reagents include halides, amines, and alcohols.
Hydrolysis: The compound can undergo hydrolysis reactions in the presence of acids or bases, leading to the breakdown of the amide and sulfonamide bonds.
Scientific Research Applications
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound shares core features with several sulfonamide-based diuretics and benzamide derivatives. Key comparisons include:
Physicochemical and Pharmacokinetic Differences
- Solubility : Bumetanide’s carboxylic acid group confers higher aqueous solubility compared to the target compound’s amide-pyridine structure. However, ester derivatives of bumetanide (e.g., methyl esters) require lower concentrations (0.005 mg/mL vs. 0.05 mg/mL) to achieve solubility, suggesting amides may offer intermediate properties .
- Metabolic Stability : The pyridine moiety in the target compound may resist hydrolysis better than bumetanide’s ester derivatives, which undergo rapid hepatic conversion to the active acid form .
- Binding Affinity: The sulfamoyl group is critical for diuretic activity across all analogues.
Biological Activity
The compound 3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide is a derivative of benzamide that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula : C21H28N2O5S
- Molecular Weight : 420.52 g/mol
- CAS Number : 32643-00-8
Structural Representation
The compound features a butylamino group, a phenoxy moiety, and a pyridine ring, contributing to its unique pharmacological profile.
Research indicates that compounds similar to 3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses in target tissues.
- Antitumor Activity : Similar compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Antitumor Activity
A study investigated the effects of related benzamide derivatives on cancer cell lines. The findings demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, attributed to the inhibition of key signaling pathways involved in cell growth and survival .
Pharmacokinetics
Pharmacokinetic studies have shown that related compounds exhibit favorable absorption and distribution profiles. For instance, the compound's solubility and stability in physiological conditions enhance its therapeutic potential .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O5S |
| Molecular Weight | 420.52 g/mol |
| CAS Number | 32643-00-8 |
| Biological Activity | Antitumor, Diuretic |
| Mechanisms of Action | Enzyme Inhibition, Receptor Modulation |
Q & A
Q. What are the recommended synthetic routes for preparing 3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide and its derivatives?
The compound is typically synthesized via esterification and hydrazinolysis of the parent molecule, Bumetanide (3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid). For example, esterification with methanol and sulfuric acid yields methyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate, which can undergo hydrazinolysis to form hydrazide intermediates. These intermediates are then condensed with aldehydes to generate derivatives .
Q. How can researchers address solubility challenges during analytical method development for this compound?
Solubility issues, particularly in standard solutions, can be mitigated by optimizing solvent systems and concentration adjustments. The USP revised the stock solution concentration of Bumetanide from 0.05 mg/mL to 0.005 mg/mL to improve dissolution, using solvents like methanol or dimethyl sulfoxide (DMSO) with pH adjustments .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the core benzoic acid scaffold, sulfamoyl group, and pyridine substituents. X-ray crystallography (using SHELX software for refinement) is recommended for resolving stereochemical ambiguities in crystalline derivatives .
Q. What are the primary pharmacological targets of this compound?
As a derivative of Bumetanide, it likely targets cation-chloride cotransporters (e.g., NKCC1/2), which regulate ion flux in renal and neuronal tissues. Functional assays, such as ion flux measurements or electrophysiology, are used to validate activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in chromatographic resolution of related impurities?
Adjusting HPLC parameters (e.g., mobile phase pH, column temperature, or gradient elution) improves separation. For Bumetanide-related compounds, the USP reduced the resolution requirement from ≥25 to ≥20 after validating method robustness with supporting data .
Q. What strategies are effective for optimizing the compound’s bioavailability in preclinical models?
Sodium salt formation (e.g., sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate) enhances aqueous solubility and renal excretion profiles. Pharmacokinetic studies in rodent models should monitor plasma half-life and urinary recovery rates .
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?
Molecular docking (using software like AutoDock or Schrödinger) and Quantitative Structure-Activity Relationship (QSAR) models help identify critical functional groups. For example, the phenoxy and sulfamoyl moieties are essential for binding to ion transporters .
Q. What are the best practices for co-crystallizing this compound with its protein targets?
High-resolution protein-ligand co-crystallization requires optimizing buffer conditions (e.g., PEG-based precipitants) and using synchrotron radiation for data collection. SHELXL is recommended for refining macromolecular structures due to its robustness with twinned data .
Q. How should researchers handle toxicity concerns in long-term in vivo studies?
Dose optimization based on LD50 data (e.g., intraperitoneal LD50 in rats: 1000 mg/kg) is critical. Subchronic toxicity studies should monitor renal function and electrolyte balance, as the compound’s diuretic action may exacerbate hypokalemia .
Q. What methodologies are suitable for impurity profiling during scale-up synthesis?
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) are used to detect trace impurities like 3-(butylamino)-4-phenoxy-5-sulfobenzoic acid. Reference standards should be synthesized and validated for quantitative analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
